

An In-depth Technical Guide to 2-Fluoro-6-hydrazinopyridine

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Compound of Interest

Compound Name: 2-Fluoro-6-hydrazinopyridine

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Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-6-hydrazinopyridine**, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, structural characteristics, and available physicochemical data. It further outlines a general synthetic approach and analytical methodologies. Due to the limited publicly available data on its specific biological functions, this guide also discusses the known biological activities of related hydrazine derivatives to provide a contextual framework for potential research applications.

Chemical Identity and Structure

IUPAC Name: (6-fluoropyridin-2-yl)hydrazine[1]

Synonyms: **2-Fluoro-6-hydrazinopyridine**, (6-Fluoro-2-pyridinyl)hydrazine

CAS Number: 80714-39-2[1]

Molecular Formula: C₅H₆FN₃[1]

Molecular Weight: 127.12 g/mol [1]

The chemical structure of **2-Fluoro-6-hydrazinopyridine** consists of a pyridine ring substituted with a fluorine atom at the 6-position and a hydrazine group (-NHNH₂) at the 2-position.

Chemical Structure:

Figure 1: Chemical structure of **2-Fluoro-6-hydrazinopyridine**.

Physicochemical Properties

Quantitative data for **2-Fluoro-6-hydrazinopyridine** is not extensively reported in publicly accessible literature. The following table summarizes the available information.

Property	Value	Reference
Molecular Weight	127.12 g/mol	[1]
Molecular Formula	C ₅ H ₆ FN ₃	[1]
CAS Number	80714-39-2	[1]

For context, related hydrazinopyridine derivatives exhibit the following properties:

- 2-Hydrazinopyridine: Melting point of 41-44 °C and a boiling point of 90-92 °C at 1 mmHg.
- 2-Methyl-6-hydrazinopyridine: Melting point of 79 °C.

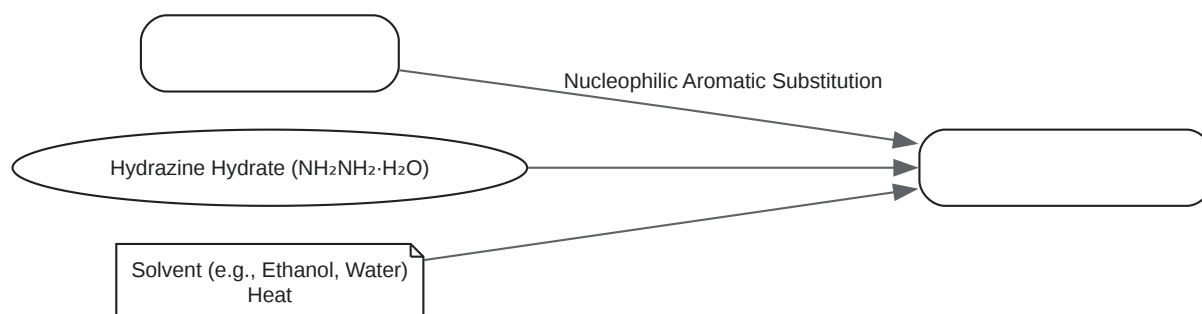
Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **2-Fluoro-6-hydrazinopyridine** is not readily available in peer-reviewed journals. However, based on the synthesis of analogous hydrazinopyridines, a plausible synthetic route involves the nucleophilic aromatic substitution of a suitable precursor with hydrazine.

General Synthetic Approach:

A common method for the synthesis of hydrazinopyridines is the reaction of a halopyridine with hydrazine hydrate.[2] In the case of **2-Fluoro-6-hydrazinopyridine**, the starting material would

likely be 2,6-difluoropyridine or 2-chloro-6-fluoropyridine. The greater lability of the halogen at the 2-position towards nucleophilic attack by hydrazine would facilitate the desired substitution.



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Figure 2: Proposed synthetic workflow for **2-Fluoro-6-hydrazinopyridine**.

Illustrative Experimental Protocol (Hypothetical):

- **Reaction Setup:** To a solution of 2,6-difluoropyridine (1.0 eq) in ethanol (10 volumes), hydrazine hydrate (1.5 - 2.0 eq) is added dropwise at room temperature.
- **Reaction Conditions:** The reaction mixture is then heated to reflux and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Characterization

While specific spectroscopic data for **2-Fluoro-6-hydrazinopyridine** is scarce, the following techniques would be essential for its characterization. The expected spectral features are extrapolated from data for similar compounds.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the hydrazine group (-NH and -NH₂). The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (^1JCF).
- ^{19}F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring.

4.2 Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoro-6-hydrazinopyridine** would be expected to show characteristic absorption bands for:

- N-H stretching vibrations of the hydrazine group, typically in the region of 3200-3400 cm^{-1} .
- C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm^{-1} region.
- C-F stretching vibration, which would likely appear in the fingerprint region.

4.3 Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of $\text{C}_5\text{H}_6\text{FN}_3$. Fragmentation patterns could provide further structural information.

Biological Activity and Potential Applications

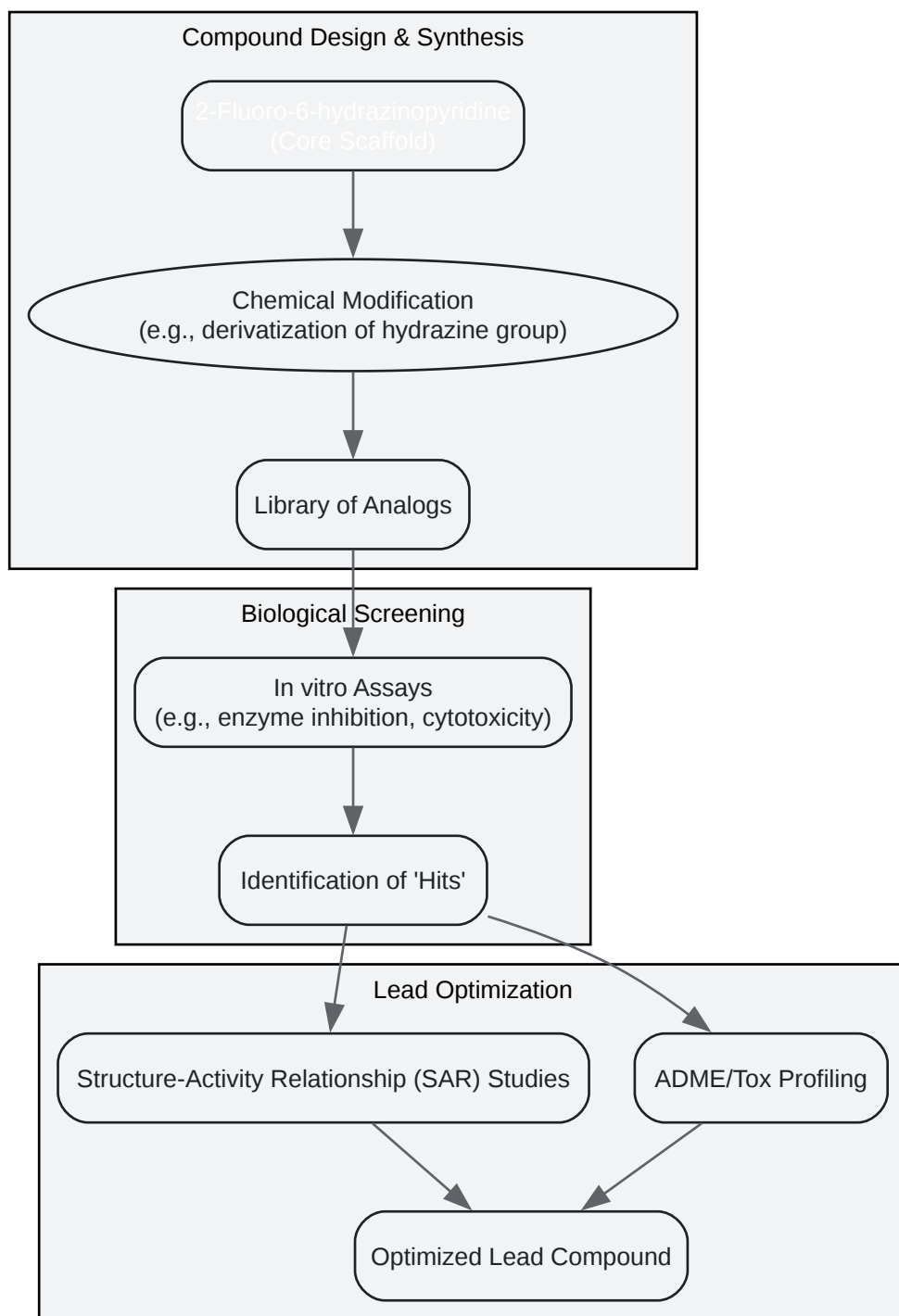
There is currently no specific information in the public domain detailing the biological activity or involvement in signaling pathways of **2-Fluoro-6-hydrazinopyridine**. However, the broader class of hydrazine derivatives is known to exhibit a wide range of biological activities.

Hydrazine-containing compounds have been investigated for their potential as:

- Antimicrobial agents: Including antibacterial, antifungal, and antiviral properties.[3][4]
- Anticancer agents: Some hydrazones have shown promising cytotoxic activity against various cancer cell lines.
- Anti-inflammatory and Analgesic agents.[5]
- Enzyme inhibitors: Hydrazines can act as inhibitors of various enzymes, including monoamine oxidases.

Given these precedents, **2-Fluoro-6-hydrazinopyridine** represents a scaffold of interest for the design and synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy and metabolic stability.

Logical Relationship for Drug Discovery:



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References

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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